

Spectroscopic and Spectrometric Characterization of Allyl(tert-butyl)dimethylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Allyl(tert-butyl)dimethylsilane*

Cat. No.: *B1278986*

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Introduction

Allyl(tert-butyl)dimethylsilane is an organosilane compound of interest in various chemical syntheses, valued for its role as a versatile protecting group and a reactive intermediate. A thorough understanding of its spectroscopic properties is paramount for its identification, purification, and the monitoring of reactions in which it participates. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Allyl(tert-butyl)dimethylsilane**.

It is important to note that while mass spectrometry data is available, experimentally determined NMR and IR spectra for this specific compound are not readily found in publicly accessible databases. Therefore, the NMR and IR data presented herein are based on established prediction models and typical spectroscopic values for analogous structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for **Allyl(tert-butyl)dimethylsilane** are summarized below.

Adduct	Predicted m/z
[M+H] ⁺	157.14070
[M+Na] ⁺	179.12264
[M-H] ⁻	155.12614
[M+NH ₄] ⁺	174.16724
[M+K] ⁺	195.09658
[M] ⁺	156.13287

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts for **Allyl(tert-butyl)dimethylsilane** in a standard deuterated solvent like CDCl₃ are presented below.

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Si-CH ₂ -CH=CH ₂	~1.5 - 1.7	Doublet	2H
Si-CH ₂ -CH=CH ₂	~5.6 - 5.9	Multiplet	1H
Si-CH ₂ -CH=CH ₂	~4.8 - 5.1	Multiplet	2H
Si-C(CH ₃) ₃	~0.9 - 1.1	Singlet	9H
Si-(CH ₃) ₂	~0.0 - 0.2	Singlet	6H

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts provide further structural detail by identifying the different carbon environments within the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)
Si-CH ₂ -CH=CH ₂	~20 - 25
Si-CH ₂ -CH=CH ₂	~130 - 135
Si-CH ₂ -CH=CH ₂	~112 - 117
Si-C(CH ₃) ₃	~18 - 22
Si-C(CH ₃) ₃	~26 - 30
Si-(CH ₃) ₂	~(-5) - 0

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The expected characteristic absorption bands for **Allyl(tert-butyl)dimethylsilane** are listed below.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
=C-H Stretch (vinyl)	3070 - 3090	Medium
C-H Stretch (alkane)	2850 - 3000	Strong
C=C Stretch (alkene)	1630 - 1650	Medium
C-H Bend (alkane)	1365 - 1470	Medium
Si-C Stretch	800 - 850, 1250	Strong
=C-H Bend (out-of-plane)	910 - 990	Strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.

NMR Spectroscopy Sample Preparation

- **Solvent Selection:** A suitable deuterated solvent that dissolves the sample is chosen. For organosilanes like **Allyl(tert-butyl)dimethylsilane**, deuterated chloroform (CDCl_3) is a common choice.^[1]
- **Sample Preparation:** Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
- **Internal Standard:** A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D proton and carbon-13 NMR experiments are then performed.

IR Spectroscopy Sample Preparation (Neat Liquid)

- **Sample Application:** A single drop of the liquid **Allyl(tert-butyl)dimethylsilane** is placed on the surface of a salt plate (e.g., NaCl or KBr).
- **Film Formation:** A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.
- **Data Acquisition:** The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.

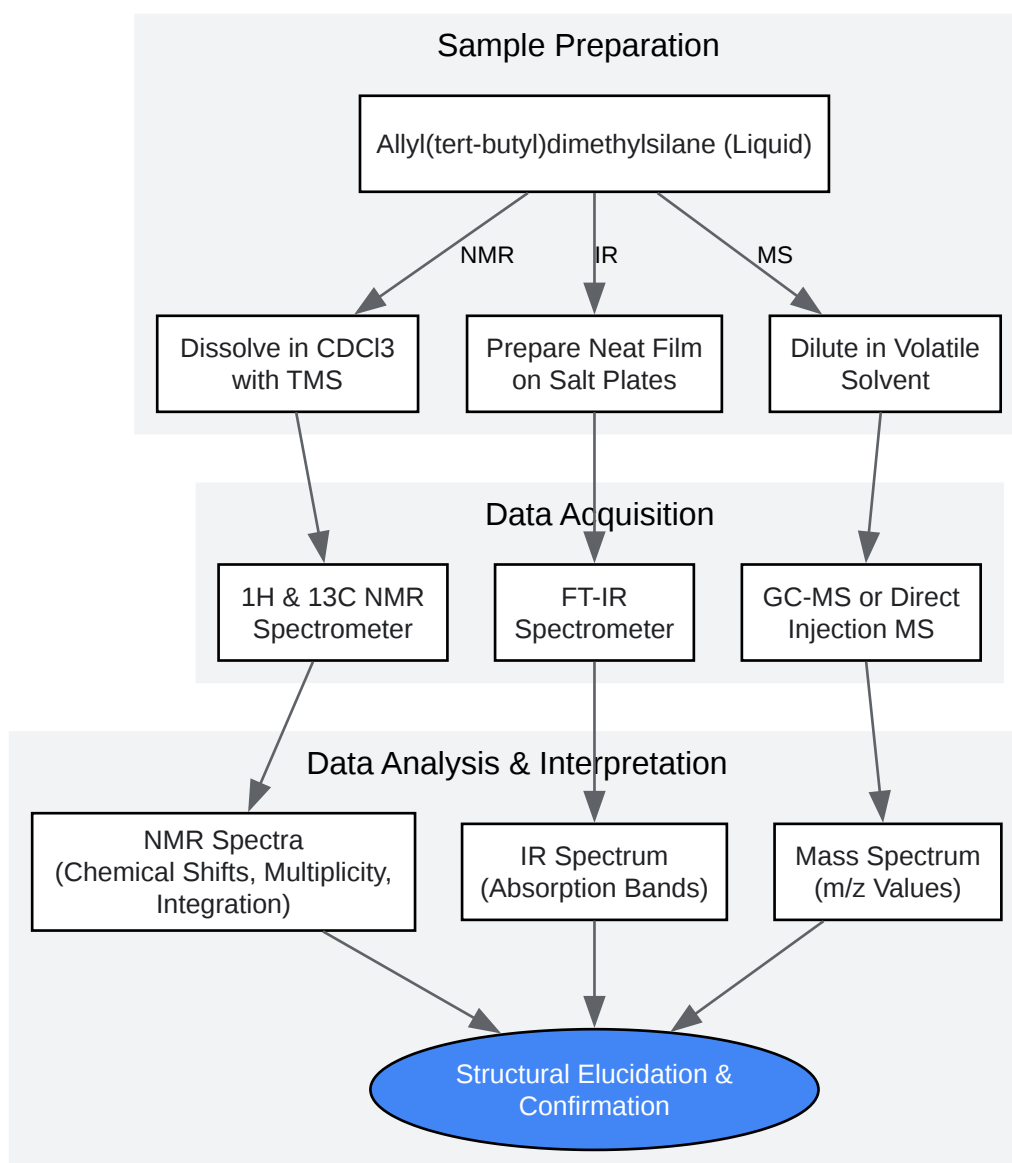
Mass Spectrometry Sample Preparation (Electron Ionization)

- **Sample Dilution:** A small amount of the sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- **Further Dilution:** A small aliquot of this solution is further diluted to a final concentration suitable for the instrument, often in the range of 1-10 $\mu\text{g/mL}$.^[2]
- **Injection:** The diluted sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet for volatile compounds.

- **Ionization and Analysis:** The sample is vaporized and then ionized, typically using a high-energy electron beam in the case of electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid organosilane compound like **Allyl(tert-butyl)dimethylsilane**.



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Caption: Workflow for Spectroscopic Analysis.

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Phone: (601) 213-4426

Email: info@benchchem.com